molecular formula C6H6F2N2O2 B3376195 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1174310-51-0

4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3376195
CAS No.: 1174310-51-0
M. Wt: 176.12 g/mol
InChI Key: MXCUWKCYUZGIMK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)3(2-9-10)5(7)8/h2,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUWKCYUZGIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174310-51-0
Record name 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluorocarbene reagents, which react with pyrazole precursors under controlled conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction parameters to ensure efficiency and cost-effectiveness . The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds
The compound is pivotal in the synthesis of fluorinated derivatives, which are essential in medicinal chemistry. The difluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals. Its role as a building block in the synthesis of various pyrazole derivatives has been documented extensively .

Biological Applications

Antifungal Activity
Research indicates that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antifungal properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of several phytopathogenic fungi. For instance, one study synthesized a series of amides derived from this acid and tested their efficacy against seven different fungi, revealing that some compounds outperformed established fungicides like boscalid .

Mechanism of Action
The antifungal activity is primarily attributed to the compound's interaction with the succinate dehydrogenase (SDH) enzyme in fungi. Molecular docking studies indicated that specific interactions between the carbonyl oxygen atom of certain derivatives and key residues on SDH could disrupt its function, leading to effective inhibition of fungal growth .

Medicinal Chemistry

Drug Design
In medicinal chemistry, this compound is incorporated into drug design frameworks to enhance pharmacokinetic properties. The presence of the difluoromethyl group can improve the bioavailability and efficacy of therapeutic agents. It has been utilized in developing new antifungal drugs that target specific biological pathways involved in fungal metabolism .

Industrial Applications

Agrochemicals
The primary industrial application of 4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in agrochemical formulations. The compound serves as a precursor for synthesizing fungicides that are crucial for agricultural productivity. With annual production rates exceeding 30,000 metric tons for fungicides, improvements in cost efficiency and waste reduction during synthesis have substantial economic and environmental implications .

Case Studies

Study Focus Findings
Du et al. (2015)Antifungal ActivitySynthesized novel amides; some showed higher antifungal activity than boscalid against seven fungi .
Wang et al. (2022)Structure-Activity RelationshipsDeveloped new pyrazole derivatives; some exhibited good activity against Sclerotinia sclerotiorum and Botrytis cinerea at low concentrations .
Patent WO2014120397A1Synthesis ProcessDescribed an economically advantageous method for producing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters used in fungicide production .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carboxylic Acids

Substitution Patterns and Structural Variations

Pyrazole-carboxylic acids exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound (Target Compound) 1204298-65-6 C₆H₆F₂N₂O₂ 1-Me, 4-DFM, 5-COOH 176.12 High electrophilicity due to CF₂H; versatile synthetic intermediate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 176969-34-9 C₆H₆F₂N₂O₂ 1-Me, 3-DFM, 4-COOH 176.12 Positional isomer of target compound; altered electronic distribution
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 113100-53-1 C₆H₅F₃N₂O₂ 1-Me, 3-CF₃, 4-COOH 194.11 Increased electron-withdrawing effect (CF₃ vs. CF₂H); higher lipophilicity
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - C₁₂H₁₁F₃N₂O₂ 1-(4-MePh), 5-CF₃, 4-COOH 272.22 Aromatic substituent enhances steric bulk; potential agrochemical applications
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid - C₁₇H₁₄N₂O₂ 1-Ph, 3-Ph, 4-COOH, 5-Me 278.30 High aromaticity; reduced solubility due to phenyl groups
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 C₈H₁₂N₂O₂ 1-Me, 3-Pr, 5-COOH 168.19 Alkyl chain increases lipophilicity; potential pharmacokinetic modulation
Key Observations :
  • Positional Isomerism : The target compound’s difluoromethyl group at position 4 vs. position 3 in CAS 176969-34-9 alters electronic properties and reactivity .
  • Fluorine Substituents : Trifluoromethyl (CF₃) groups (e.g., CAS 113100-53-1) enhance electron-withdrawing effects compared to difluoromethyl (CF₂H), influencing acidity and binding interactions .
  • Aromatic vs. Aliphatic Substituents : Compounds with phenyl groups (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) exhibit higher steric hindrance and lower solubility than alkyl-substituted analogs .
Key Insights :
  • Microwave-Assisted Synthesis : Used for rapid oxidation of pyrazole aldehydes to carboxylic acids (e.g., ).
  • Cross-Coupling Reactions : Critical for introducing aryl/heteroaryl groups (e.g., ).
  • Biological Activity : Fluorinated pyrazoles are prioritized in drug discovery for their metabolic stability and target affinity .

Biological Activity

4-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has gained attention in various fields, particularly in biological and medicinal chemistry. Its unique structural features, including a difluoromethyl group and a pyrazole ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antifungal and antibacterial properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C6_6H6_6F2_2N2_2O2_2
  • CAS Number : 1174310-51-0

The difluoromethyl group enhances the compound's binding affinity to biological targets, influencing its pharmacological effects.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it acts as a fungicide by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain of fungi. This mechanism disrupts energy production, leading to fungal cell death .

Case Study: Efficacy Against Phytopathogenic Fungi
A series of studies evaluated the antifungal activity of derivatives of this compound against various phytopathogenic fungi. For instance, a study reported that certain amide derivatives demonstrated moderate to excellent antifungal activity against seven different fungi, outperforming traditional fungicides like boscalid in some cases . The following table summarizes the antifungal efficacy of selected derivatives:

Compound NameFungi TestedActivity Level
9mPythium aphanidermatumExcellent
9hRhizoctonia solaniModerate
BoscalidVariousStandard Comparison

Antibacterial Activity

While the primary focus has been on antifungal properties, preliminary studies suggest potential antibacterial activity. However, specific data on its effectiveness against bacterial strains remain limited compared to its antifungal profile. Further research is needed to elucidate these effects.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of SDH : The compound binds to the active site of succinate dehydrogenase, preventing substrate conversion and disrupting metabolic pathways in fungi .
  • Binding Affinity : The presence of the difluoromethyl group increases the binding affinity to target proteins, enhancing biological activity .

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery for antifungal agents. Its derivatives are being synthesized and tested for improved efficacy and selectivity against specific fungal pathogens.

Q & A

Q. What are its applications in medicinal chemistry?

  • Functionalization :
  • Amide Derivatives : Coupling with amines (EDC/HOBt) generates prodrugs with enhanced bioavailability .
  • Metal Complexation : Coordination with transition metals (e.g., Cu²⁺) for antimicrobial or anticancer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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